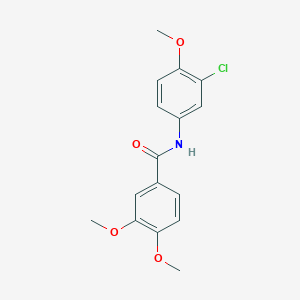

N-(3-chloro-4-methoxyphenyl)-3,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

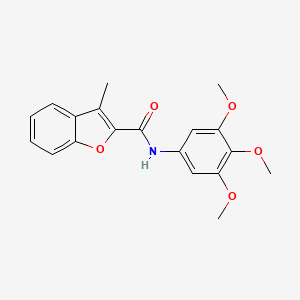

The synthesis of similar compounds often involves acylation reactions, where aminophenols react with acid chlorides in solvents like THF (tetrahydrofuran). For instance, the preparation of N-3-hydroxyphenyl-4-methoxybenzamide, a related compound, showcases this method. The process is characterized by its use of ¹H NMR, ¹³C NMR, and elemental analysis for characterization, alongside single crystal X-ray diffraction and DFT calculations to determine molecular structure (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-chloro-4-methoxyphenyl)-3,4-dimethoxybenzamide is often elucidated using X-ray crystallography and computational methods like DFT. These studies reveal the impact of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry, highlighting the minor but significant influence these interactions have on bond lengths, angles, and the conformational arrangement of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of N-(3-chloro-4-methoxyphenyl)-3,4-dimethoxybenzamide and its analogs can be explored through reactions such as annulation, which involves sequential regioselective ortho-C–H amidation and cyclization to yield complex structures. These reactions are facilitated by catalysts like Cp*Rh(III), offering pathways to synthesize derivatives with potentially valuable biological activities (Xiong et al., 2018).

Physical Properties Analysis

The physical properties, including thermodynamic characteristics of related compounds, can be determined through spectroscopic and calorimetric studies. For methoxyphenols and dimethoxybenzenes, which share structural similarities with N-(3-chloro-4-methoxyphenyl)-3,4-dimethoxybenzamide, studies focus on enthalpies of formation, vapor pressure, and vaporization. These properties are crucial for understanding the compound's stability, reactivity, and potential application areas (Varfolomeev et al., 2010).

Chemical Properties Analysis

The chemical properties of N-(3-chloro-4-methoxyphenyl)-3,4-dimethoxybenzamide can be inferred from studies on similar compounds, focusing on aspects like hydrogen bonding, substitution effects, and reactivity towards other chemical entities. For example, the understanding of inter- and intramolecular hydrogen bonds in methoxyphenols provides insights into the compound's ability to form stable complexes and its reactivity profile (Varfolomeev et al., 2010).

Mécanisme D'action

Target of Action

The primary target of N-(3-chloro-4-methoxyphenyl)-3,4-dimethoxybenzamide is the Ephrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including cell migration, adhesion, and differentiation.

Mode of Action

It is believed to interact with its target receptor, leading to changes in the receptor’s activity

Biochemical Pathways

The biochemical pathways affected by N-(3-chloro-4-methoxyphenyl)-3,4-dimethoxybenzamide are not fully known. Given its target, it may influence pathways related to cell migration and differentiation. More research is needed to identify the specific pathways and their downstream effects .

Result of Action

Given its target, it may influence cell migration, adhesion, and differentiation . .

Propriétés

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO4/c1-20-13-7-5-11(9-12(13)17)18-16(19)10-4-6-14(21-2)15(8-10)22-3/h4-9H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDNAYXLBLVEOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5848887.png)

![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5848914.png)

![N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5848927.png)

![4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile](/img/structure/B5848933.png)

![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5848951.png)

amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5848968.png)